DIMETHYLSILYL (T-BUTYLAMIDO)(CYCLOPENTADIENYL) TITANIUM DICHLORIDE DIMETHYLSILYL (T-BUTYLAMIDO)(CYCLOPENTADIENYL) TITANIUM DICHLORIDE
Brand Name: Vulcanchem
CAS No.: 135539-57-0
VCID: VC0145362
InChI: InChI=1S/C11H19NSi.2ClH.Ti/c1-11(2,3)12-13(4,5)10-8-6-7-9-10;;;/h6-9H,1-5H3;2*1H;/q-1;;;+2/p-2
SMILES: CC(C)(C)[N-][Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl
Molecular Formula: C11H19Cl2NSiTi 5*
Molecular Weight: 312.13

DIMETHYLSILYL (T-BUTYLAMIDO)(CYCLOPENTADIENYL) TITANIUM DICHLORIDE

CAS No.: 135539-57-0

Cat. No.: VC0145362

Molecular Formula: C11H19Cl2NSiTi 5*

Molecular Weight: 312.13

* For research use only. Not for human or veterinary use.

DIMETHYLSILYL (T-BUTYLAMIDO)(CYCLOPENTADIENYL) TITANIUM DICHLORIDE - 135539-57-0

Specification

CAS No. 135539-57-0
Molecular Formula C11H19Cl2NSiTi 5*
Molecular Weight 312.13
Standard InChI InChI=1S/C11H19NSi.2ClH.Ti/c1-11(2,3)12-13(4,5)10-8-6-7-9-10;;;/h6-9H,1-5H3;2*1H;/q-1;;;+2/p-2
SMILES CC(C)(C)[N-][Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular structure of dimethylsilyl(t-butylamido)(tetramethyl cyclopentadienyl)titanium dichloride features:

  • A titanium(IV) center

  • A η5-tetramethylcyclopentadienyl ligand

  • A dimethylsilyl bridge connecting the cyclopentadienyl ring to a t-butylamido group

  • Two chloride ligands coordinated to the titanium center

The cyclopentadienyl ring in the tetramethyl variant contains four methyl groups at positions 2, 3, 4, and 5, which distinguishes it from the non-tetramethylated analog .

Physical and Chemical Properties

The compound is typically characterized as a white crystalline powder . Its physical properties include:

PropertyValue
Molecular FormulaC15H27Cl2NSiTi
Molecular Weight368.24 g/mol
Physical AppearanceWhite crystalline powder
Storage ConditionRoom Temperature
CAS Number135072-61-6

The compound features a pseudotetrahedral geometry around the titanium center, which is typical for titanocene derivatives . This geometry plays a crucial role in its catalytic activity and selectivity in various chemical transformations.

Synthesis and Characterization

Synthetic Routes

The synthesis of titanocene derivatives typically involves multiple steps. Based on similar titanocene compounds documented in the literature, the general synthetic approach for dimethylsilyl(t-butylamido)(cyclopentadienyl)titanium dichloride likely involves:

  • Preparation of appropriately substituted cyclopentadiene precursors

  • Formation of a dimethylsilyl bridge to connect the cyclopentadiene and t-butylamido fragments

  • Deprotonation using strong bases like n-butyllithium to generate the corresponding lithium cyclopentadienide intermediate

  • Transmetalation reaction with titanium tetrachloride (TiCl4) to yield the final titanocene dichloride product

The specific synthesis of related titanocene derivatives is described in the literature. For example, titanocene complexes have been synthesized through the carbolithiation of appropriately substituted fulvenes, followed by reaction with lithiated intermediates and subsequent transmetalation with TiCl4 .

Characterization Techniques

Characterization of titanocene compounds typically employs multiple analytical techniques:

  • X-ray crystallography for definitive structural determination

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 29Si) for structural confirmation

  • Elemental analysis for compositional verification

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

Due to the potential presence of multiple isomers resulting from different spatial arrangements of the ligands, NMR spectra of these compounds can show complex signal patterns .

Applications and Uses

Catalytic Applications

Dimethylsilyl(t-butylamido)(tetramethyl cyclopentadienyl)titanium dichloride and related compounds serve as important metallocene catalysts with applications in:

  • Olefin polymerization reactions, particularly in the production of polyethylene and polypropylene

  • Ring-opening polymerization

  • C-C bond formation reactions

  • Stereoselective syntheses

The constrained geometry of these catalysts, resulting from the bridging dimethylsilyl group between the cyclopentadienyl and amido ligands, confers unique stereochemical control in various catalytic processes .

Medicinal Applications

Titanocene derivatives have been investigated for potential medicinal applications:

  • Anticancer activity: Some titanocene compounds have shown promising cytotoxic effects against various cancer cell lines

  • Chemotherapeutic potential: Titanocene dichloride has reached clinical trials for cancer treatment

Studies on structurally related titanocene compounds have reported IC50 values in the micromolar range against kidney epithelial cell lines, indicating potential biological activity .

Structure-Activity Relationships

The relationship between structural modifications and activity in titanocene compounds has been extensively studied. Research on related silyl-substituted titanocene dichlorides has revealed:

  • The nature of substituents on the cyclopentadienyl rings significantly influences cytotoxicity

  • Silyl substituents can modify both the electronic and steric properties of the titanocene scaffold

  • The position and type of donor groups (such as amino functionalities) can enhance biological activity

For example, a series of silyl-substituted titanocene compounds tested against CAKI-1 cell lines showed IC50 values ranging from 15 to 139 μM, demonstrating the impact of structural modifications on biological activity .

Mechanistic Studies

Reaction Mechanisms

Studies on titanocene complexes have provided insights into their reaction mechanisms:

  • Single electron transfer (SET) processes are often involved in titanocene-catalyzed reactions

  • Titanium(III) species, generated by reduction of titanium(IV) precursors, play crucial roles as catalytic intermediates

  • Radical intermediates are frequently implicated in titanocene-mediated transformations

For instance, the related Cp2TiCl (titanocene(III) chloride, also known as the Nugent–RajanBabu reagent) has been extensively studied for its role in single electron transfer reactions .

DFT Studies

Computational studies, particularly Density Functional Theory (DFT) calculations, have been employed to investigate the structural and electronic properties of titanocene compounds. These studies provide insights into:

  • Bond lengths and angles

  • Electron distribution

  • Energetics of different reaction pathways

  • Mechanistic details of catalytic processes

Related Titanocene Compounds

Comparison with Other Titanocene Derivatives

Several structurally related titanocene compounds have been reported in the literature:

  • Bis(cyclopentadienyl)titanium(III) chloride (Cp2TiCl): A dimeric compound with the formula [(C5H5)2TiCl]2, used as a single electron reductant in organic synthesis

  • Bis-[((phenyl)dimethylsilane)cyclopentadienyl] titanium(IV) dichloride and other silyl-substituted titanocene derivatives with varying substituents on the silyl group or cyclopentadienyl rings

  • Amino-functionalized titanocene derivatives with potential biological applications

The table below compares selected bond lengths in titanocene structures based on DFT calculations:

BondLength (pm)
Ti−C (range)234.2-251.3
C−C (cyclopentadienyl ring)141.2-143.4
Ti−ClNot specified in available data

These structural parameters influence the reactivity and selectivity of the titanocene compounds in various applications .

Future Research Directions

Several promising avenues for future research on dimethylsilyl(t-butylamido)(cyclopentadienyl)titanium dichloride and related compounds include:

  • Development of more efficient synthetic routes with improved yields and selectivity

  • Investigation of structure-activity relationships to design more effective catalysts for specific applications

  • Exploration of potential medicinal applications, particularly in cancer therapy

  • Study of environmental impacts and degradation pathways

  • Design of heterogeneous catalytic systems for easier recovery and reuse

The continued interest in titanocene chemistry promises to yield new insights and applications in the coming years.

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